molecular formula C14H10F2O2 B1373316 2-(3',5'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid CAS No. 866108-77-2

2-(3',5'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid

Cat. No.: B1373316
CAS No.: 866108-77-2
M. Wt: 248.22 g/mol
InChI Key: MELOHJJXMCEACL-UHFFFAOYSA-N
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Description

2-(3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid is an organic compound with the molecular formula C14H10F2O2 It is a derivative of biphenyl, where two fluorine atoms are substituted at the 3’ and 5’ positions of one phenyl ring, and an acetic acid group is attached to the 3-yl position of the other phenyl ring

Scientific Research Applications

2-(3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential biological activity, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in drug development, particularly as a non-steroidal anti-inflammatory drug (NSAID) candidate.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid typically involves the following steps:

    Coupling Reaction: The formation of the biphenyl structure can be accomplished via Suzuki-Miyaura coupling, where a boronic acid derivative of one phenyl ring reacts with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst.

    Acetic Acid Group Introduction: The acetic acid group can be introduced through a Friedel-Crafts acylation reaction, where the biphenyl compound reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of 2-(3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The acetic acid group can be oxidized to form the corresponding carboxylic acid derivative.

    Reduction: The biphenyl structure can be reduced under hydrogenation conditions to form a cyclohexyl derivative.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 2-(3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)carboxylic acid.

    Reduction: Formation of 2-(3’,5’-Difluorocyclohexyl)acetic acid.

    Substitution: Formation of derivatives with various functional groups replacing the fluorine atoms.

Mechanism of Action

The mechanism of action of 2-(3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: By inhibiting COX enzymes, the compound can reduce the production of pro-inflammatory mediators like prostaglandins, thereby exerting anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

2-(3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid can be compared with other similar compounds, such as:

    2-(3’,4’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid: Similar structure but with fluorine atoms at the 3’ and 4’ positions.

    2-(3’,5’-Difluoro-[1,1’-biphenyl]-2-yl)acetic acid: Similar structure but with the acetic acid group at the 2-yl position.

    2-(3’,5’-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid: Similar structure but with the acetic acid group at the 4-yl position.

Uniqueness

The unique positioning of the fluorine atoms and the acetic acid group in 2-(3’,5’-Difluoro-[1,1’-biphenyl]-3-yl)acetic acid imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[3-(3,5-difluorophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-6-11(7-13(16)8-12)10-3-1-2-9(4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELOHJJXMCEACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654123
Record name (3',5'-Difluoro[1,1'-biphenyl]-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866108-77-2
Record name (3',5'-Difluoro[1,1'-biphenyl]-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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